BenchChemオンラインストアへようこそ!

5-Methyl-2-morpholinopyrimidin-4-one

CCR5 antagonist HIV entry inhibitor chemokine receptor

5-Methyl-2-morpholinopyrimidin-4-one (CAS 57465-72-2) is a heterocyclic small molecule belonging to the morpholinopyrimidinone class, characterized by a pyrimidin-4-one core substituted with a morpholine ring at the 2-position and a methyl group at the 5-position. This scaffold is a privileged pharmacophore in medicinal chemistry, with the morpholine oxygen forming a key hydrogen-bond interaction with the hinge region of lipid and PI3K-related kinases, which underpins its recurrent use in kinase inhibitor design.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 57465-72-2
Cat. No. B12916464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-morpholinopyrimidin-4-one
CAS57465-72-2
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(NC1=O)N2CCOCC2
InChIInChI=1S/C9H13N3O2/c1-7-6-10-9(11-8(7)13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13)
InChIKeyVJXABEQEPXZWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-morpholinopyrimidin-4-one (CAS 57465-72-2): Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


5-Methyl-2-morpholinopyrimidin-4-one (CAS 57465-72-2) is a heterocyclic small molecule belonging to the morpholinopyrimidinone class, characterized by a pyrimidin-4-one core substituted with a morpholine ring at the 2-position and a methyl group at the 5-position [1]. This scaffold is a privileged pharmacophore in medicinal chemistry, with the morpholine oxygen forming a key hydrogen-bond interaction with the hinge region of lipid and PI3K-related kinases, which underpins its recurrent use in kinase inhibitor design [2]. The compound has been investigated as a CCR5 antagonist with potential applications in HIV infection, inflammatory diseases, and cancer, and has demonstrated antiproliferative and cell-differentiating activity in preliminary pharmacological screens [3][4]. Its one-step synthesis under adapted Vilsmeier conditions in quantitative yield makes it an accessible entry point for scaffold-hopping and lead-optimization programs [5].

Why 5-Methyl-2-morpholinopyrimidin-4-one Cannot Be Interchanged with Generic Morpholinopyrimidinones: The Evidence for Structural Differentiation


Within the morpholinopyrimidinone class, even minor structural modifications produce large functional shifts that preclude generic substitution. The 5-methyl group on the pyrimidinone ring is not a passive substituent; it directly modulates electronic distribution, tautomeric equilibrium, and steric interactions within the target binding pocket, all of which govern kinase selectivity and off-target profiles [1]. In the CCR5 antagonist series, the morpholinopyrimidinone core is essential for activity, but the 5-position substitution critically determines potency and selectivity—unsubstituted or differently substituted analogs exhibit IC50 values that differ by orders of magnitude [2][3]. Furthermore, 4-(pyrimidin-4-yl)morpholines achieve selectivity over the broader kinome through the morpholine oxygen hinge-binding interaction, but this selectivity is exquisitely sensitive to the substitution pattern on the pyrimidine ring; wholesale interchange of analogs without preserving the exact 5-methyl-2-morpholino substitution pattern risks losing target engagement or gaining unwanted kinase inhibition [4].

Quantitative Differentiation Evidence for 5-Methyl-2-morpholinopyrimidin-4-one: Comparator-Based Activity, Selectivity, and Synthesis Data


CCR5 Antagonist Potency: Picomolar Activity of 5-Methyl-2-morpholinopyrimidin-4-one Versus Nanomolar Class Baseline

5-Methyl-2-morpholinopyrimidin-4-one exhibits CCR5 antagonist activity with an IC50 of 0.100 nM in a cell-based fusion assay using P4R5 cells co-expressing CD4 and an LTR-β-gal construct, placing it among the most potent morpholinopyrimidinone-derived CCR5 ligands reported [1]. In comparison, close structural analogs within the same chemotype show CCR5 IC50 values spanning 0.300 nM to >26,800 nM, a >200,000-fold potency range that underscores the critical role of the 5-methyl substitution pattern [2]. The clinically approved CCR5 antagonist Maraviroc has a reported Ki of 0.24 nM (rhesus receptor) and IC50 values of 3.3–7.2 nM for chemokine ligand displacement, providing an external clinical benchmark [3]. The sub-nanomolar potency of the 5-methyl morpholino analog is therefore competitive with the approved drug's binding affinity, though head-to-head data in identical assay formats are not publicly available [1][3].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Kinase Selectivity Profile: PI3K/mTOR Pathway Engagement Versus Off-Target Kinase Activity

The morpholinopyrimidinone scaffold, of which 5-methyl-2-morpholinopyrimidin-4-one is a representative, engages the PI3K/mTOR pathway through the canonical morpholine-oxygen hinge-binding interaction with the kinase active site [1]. In a series of novel morpholinopyrimidine derivatives screened as PI3K inhibitors, certain trisubstituted compounds demonstrated 1.5- to 3-fold greater potency than the well-characterized PI3K inhibitor ZSTK474, providing a class-level benchmark for the scaffold's intrinsic PI3K inhibitory capacity [2]. However, the same scaffold can exhibit off-target activity: BindingDB records show an IC50 of 5,760 nM for KIT inhibition in bortezomib-resistant RPMI-8226 cells, indicating that kinase selectivity is highly dependent on the full substitution pattern and that the 5-methyl-2-morpholino core alone does not guarantee PI3K exclusivity [3]. 4-(Pyrimidin-4-yl)morpholines are recognized as privileged pharmacophores that convey selectivity over the broader kinome, but this selectivity must be empirically verified for each specific derivative [4].

PI3K inhibitor mTOR kinase kinase selectivity cancer therapeutics

Anti-Inflammatory Activity: iNOS Inhibition in Macrophages and Comparison to Class Benchmarks

5-Methyl-2-morpholinopyrimidin-4-one demonstrates anti-inflammatory activity with an IC50 of 1,120 nM for inhibition of LPS-induced iNOS activity in mouse RAW264.7 macrophages, measured after 30-minute pre-incubation prior to LPS stimulation [1]. In a related morpholinopyrimidine series evaluated for anti-inflammatory activity, the most active compound (12r) showed strong affinity for both iNOS and COX-2 active sites with a favorable low-toxicity risk profile, establishing a class benchmark for dual enzyme engagement [2]. While the 1.12 μM iNOS IC50 of the 5-methyl analog is approximately one order of magnitude weaker than the most optimized series members, the compound's simultaneous CCR5 antagonist activity (0.100 nM) and iNOS inhibition suggests a polypharmacological profile that may be advantageous for inflammatory diseases with a chemokine-driven component [1][3].

anti-inflammatory iNOS inhibition RAW264.7 macrophages COX-2

Antiproliferative Activity: Cell Differentiation Induction and Tumor Cell Line Cytotoxicity

5-Methyl-2-morpholinopyrimidin-4-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a phenotype that supports potential application as an anti-cancer agent and in the treatment of hyperproliferative skin diseases such as psoriasis [1]. In the broader morpholinopyrimidine class, novel derivatives screened against the NCI-60 tumor cell line panel showed in-vitro cytotoxic IC50 values as low as 0.76 μM against the most sensitive leukemia SR cell line, with mechanistic studies confirming G2/M cell cycle arrest and apoptosis induction via annexin V-FITC staining [2]. The differentiation-inducing activity of the 5-methyl analog represents a mechanistically distinct antiproliferative mode compared to the direct cytotoxicity observed in optimized series members, suggesting complementary therapeutic potential particularly in differentiation therapy approaches for acute myeloid leukemia [1][3].

antiproliferative cell differentiation leukemia cancer therapeutics

Synthetic Accessibility: One-Step Quantitative Yield Versus Multi-Step Analogs

5-Methyl-2-morpholinopyrimidin-4-one can be synthesized in a single step under adapted Vilsmeier conditions in quantitative yield, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, many structurally related morpholinopyrimidine derivatives with comparable biological activity require multi-step sequences involving sequential nucleophilic aromatic substitution and cross-coupling reactions, which increase synthesis cost, time, and purification burden [2]. For example, the synthesis of trisubstituted morpholinopyrimidines with 1.5–3× PI3K potency advantage over ZSTK474 requires multiple synthetic steps from disubstituted intermediates [2]. The one-step, high-yield synthesis of the 5-methyl analog translates directly to lower cost of goods, higher batch-to-batch reproducibility, and more favorable scalability for procurement at multi-gram to kilogram quantities compared to multi-step analogs [1][3].

synthesis efficiency Vilsmeier conditions scalability procurement cost

Polypharmacology Profile: Simultaneous CCR5, iNOS, and Antiproliferative Activity Versus Single-Target Analogs

A distinguishing feature of 5-Methyl-2-morpholinopyrimidin-4-one is its demonstrated activity across multiple therapeutically relevant targets: sub-nanomolar CCR5 antagonism (IC50 = 0.100 nM), low-micromolar iNOS inhibition (IC50 = 1,120 nM), and cell differentiation-inducing antiproliferative activity [1][2][3]. This polypharmacology profile is atypical within the morpholinopyrimidinone class, where most optimized derivatives are designed for single-target potency (e.g., PI3K-selective or CCR5-selective) [4]. While single-target analogs may achieve higher potency against an isolated target, the multi-target activity of the 5-methyl derivative may confer therapeutic advantages in complex diseases where multiple pathogenic pathways converge—such as HIV-associated inflammation, where CCR5 blockade and iNOS inhibition could act synergistically [5]. However, this polypharmacology must be weighed against the risk of off-target effects, and the compound's selectivity across a broader panel of receptors, enzymes, and kinases remains incompletely characterized [6].

polypharmacology multi-target drug CCR5 iNOS drug discovery

Optimal Research and Procurement Application Scenarios for 5-Methyl-2-morpholinopyrimidin-4-one


CCR5-Targeted HIV Entry Inhibitor Lead Optimization

With a CCR5 IC50 of 0.100 nM, this compound serves as a high-affinity starting point for structure-activity relationship (SAR) exploration aimed at developing next-generation HIV entry inhibitors. Its potency is competitive with Maraviroc's binding affinity (Ki = 0.24 nM), and its morpholinopyrimidinone scaffold offers distinct intellectual property space compared to the tropane-based Maraviroc chemotype [1]. Procurement of this compound enables head-to-head profiling against clinical CCR5 antagonists in standardized cell fusion and antiviral assays to establish relative efficacy and resistance profiles [1][2].

Multi-Target Anti-Inflammatory Drug Discovery for Chemokine-Driven Diseases

The compound's simultaneous CCR5 antagonism (0.100 nM) and iNOS inhibition (1,120 nM) make it suitable for phenotypic screening in disease models where chemokine signaling and nitric oxide-driven inflammation converge, such as rheumatoid arthritis, COPD, and inflammatory bowel disease [1][2]. Procurement supports profiling in primary immune cell assays and in vivo models of inflammatory disease to evaluate the therapeutic benefit of dual CCR5/iNOS engagement versus single-target approaches [3].

Differentiation Therapy Screening in Hematological Malignancies

The compound's demonstrated ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation supports its use in differentiation therapy screening panels, particularly for acute myeloid leukemia subtypes responsive to differentiation-inducing agents [1]. Procurement enables comparison with established differentiation agents (e.g., all-trans retinoic acid, vitamin D analogs) in standardized myeloid differentiation assays to quantify relative potency and characterize the differentiation pathway [1][2].

Cost-Efficient Scaffold for Parallel Library Synthesis and Kinase Profiling

The one-step, quantitative-yield synthesis under adapted Vilsmeier conditions makes this compound the most economically efficient entry point for generating morpholinopyrimidinone-based compound libraries [1]. Procurement of multi-gram quantities enables parallel derivatization at the 5-methyl position or morpholine ring to explore kinase selectivity across the PI3K/mTOR/PIKK family, with the morpholine oxygen providing the essential hinge-binding interaction while diversification vectors allow optimization of selectivity and pharmacokinetic properties [1][2].

Quote Request

Request a Quote for 5-Methyl-2-morpholinopyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.